molecular formula C22H25ClN4O4 B2638191 Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride CAS No. 2256060-13-4

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride

Cat. No.: B2638191
CAS No.: 2256060-13-4
M. Wt: 444.92
InChI Key: XHCYKRMCZZRISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility and high purity make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2O2.ClH/c2*14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h2*1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCYKRMCZZRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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